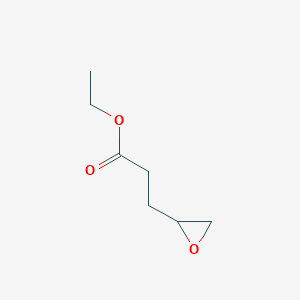

Ethyl 3-(oxiran-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(oxiran-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZSRRBSNGQXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457511 | |

| Record name | Oxiranepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73697-60-6 | |

| Record name | Oxiranepropanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxiran 2 Yl Propanoate and Its Stereoisomers

Chemo-Enzymatic Pathways to Chiral Epoxides

Chemo-enzymatic methods provide a powerful and sustainable approach to the synthesis of chiral epoxides like Ethyl 3-(oxiran-2-yl)propanoate. These pathways combine the selectivity of enzymatic catalysts with the efficiency of chemical reactions.

Lipase-Mediated Transformations

Lipases are a versatile class of enzymes in organic synthesis due to their stability in organic solvents and their ability to catalyze a variety of reactions with high selectivity. nih.gov In the context of producing chiral epoxides, lipases are instrumental in kinetic resolution processes. This can be achieved through the selective acylation of a racemic mixture of diols or the hydrolysis of corresponding esters. nih.govacs.org For instance, the kinetic resolution of racemic 1,2-diols containing an ester functional group can be effectively catalyzed by lipases, such as Pseudomonas cepacia lipase (B570770) (PSL-C), leading to the isolation of enantiomerically enriched diols and their corresponding esters. nih.gov

Lipases, such as Candida antarctica lipase B (Novozym 435), are also pivotal in the chemo-enzymatic epoxidation of alkenes. nih.govresearchgate.net This process involves the in-situ generation of a peroxy acid, catalyzed by the lipase, which then acts as an oxidizing agent to form the epoxide. nih.gov This method has been successfully applied to a variety of alkenes, yielding epoxides in high percentages. nih.gov

Sustainable Synthesis from Bio-Renewable Feedstocks (e.g., Levoglucosenone)

A notable advancement in the sustainable synthesis of chiral epoxides is the utilization of levoglucosenone (B1675106) (LGO), a bio-based compound derived from the pyrolysis of cellulose. nih.govacs.org This approach presents a greener alternative to traditional synthetic routes that often rely on petrochemical-based starting materials and hazardous reagents. nih.govcancer.gov

Mechanistic Aspects of Chemo-Enzymatic Epoxidation

The mechanism of chemo-enzymatic epoxidation involves a two-stage process. nih.gov Initially, a lipase, such as Novozym 435, catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to generate a peroxy acid in situ. nih.govdoria.fi This enzymatic step is crucial for the formation of the oxidizing agent under mild conditions. orientjchem.org

In the second stage, the newly formed peroxy acid epoxidizes the alkene through the Prilezhaev mechanism. nih.gov This reaction proceeds via a cyclic intermediate, where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene, resulting in the formation of the epoxide and regenerating the carboxylic acid. orientjchem.org The selectivity of this process is influenced by several factors, including the choice of enzyme, substrate, and reaction conditions. orientjchem.org

Enantioselective and Diastereoselective Synthetic Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of chiral molecules. Various catalytic strategies have been developed to this end.

Catalytic Asymmetric Epoxidation

Catalytic asymmetric epoxidation of allylic and homoallylic alcohols represents a powerful method for producing enantioenriched epoxides. The Sharpless-Katsuki asymmetric epoxidation, for example, is a highly reliable method for the epoxidation of allylic alcohols using a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand. acs.orgmdpi.com This method is known for its high enantioselectivity across a broad range of allylic alcohol substrates. youtube.com

For homoallylic alcohols, vanadium-based catalysts with bishydroxamic acid (BHA) ligands have shown promise. nih.gov While initial systems provided moderate enantioselectivities, modifications to the BHA ligand have led to improved results. nih.gov Another approach utilizes a titanium salalen complex, which has demonstrated high syn-selectivity in the epoxidation of terminal allylic alcohols with aqueous hydrogen peroxide. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Titanium Isopropoxide / Diethyl Tartrate | Allylic Alcohols | High enantioselectivity for a wide range of substrates. acs.orgmdpi.comyoutube.com |

| Vanadium / Bishydroxamic Acid (BHA) Ligands | Homoallylic Alcohols | Effective for substrates where the olefin is further from the hydroxyl group. nih.gov |

| Titanium Salalen Complex | Terminal Allylic Alcohols | High syn-diastereoselectivity with aqueous hydrogen peroxide. nih.gov |

Hydrolytic Kinetic Resolution Strategies

Hydrolytic kinetic resolution (HKR) is a highly effective method for obtaining enantioenriched terminal epoxides from racemic mixtures. This strategy often employs chiral (salen)Co(III) complexes as catalysts. acs.orgnih.gov The HKR process involves the enantioselective hydrolysis of one epoxide enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. acs.org

This method is praised for its practical advantages, including the use of water as a reactant and the requirement of low catalyst loadings (0.2–2.0 mol %). acs.orgnih.gov The catalyst can also be recycled. The HKR has demonstrated remarkable scope, with the ability to resolve a wide array of sterically and electronically diverse epoxides to ≥99% enantiomeric excess. acs.orgnih.gov Mechanistic studies have revealed that the chiral (salen)Co-X complex acts as both a precatalyst and a cocatalyst in a cooperative bimetallic catalytic mechanism. acs.orgnih.gov Novel bimetallic chiral Co(salen) complexes have been developed that exhibit even higher catalytic reactivity and enantioselectivity in the HKR of racemic terminal epoxides. tandfonline.com

| Catalyst | Catalyst Loading (mol %) | Enantiomeric Excess (ee) | Reference |

| (salen)Co(III) complex | 0.2 - 2.0 | ≥99% | acs.org |

| Bimetallic chiral Co(salen) complexes | Not specified | up to 99% | tandfonline.com |

Asymmetric Transfer Hydrogenation-Based Routes

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This methodology can be strategically employed in the synthesis of chiral precursors to this compound. A key precursor, ethyl 4-chloro-3-oxobutanoate, can be subjected to ATH to yield the chiral chlorohydrin, ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate, which can then be cyclized to the desired epoxide.

Ruthenium complexes are particularly effective catalysts for this transformation. For instance, ruthenium(II) catalysts tethered with specific ligands have shown high activity and selectivity in the ATH of various ketones. acs.org A concise and effective ruthenium-catalyzed ATH of β-substituted α-oxobutyrolactones has been developed, affording products with excellent reactivity, diastereoselectivities, and enantioselectivities. diva-portal.org This approach often utilizes a hydrogen source like a formic acid/triethylamine azeotrope. The reaction can proceed via a dynamic kinetic resolution process under basic conditions, allowing for the formation of a single stereoisomer with high purity. diva-portal.org While direct ATH of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been achieved with high optical purity (99% ee) and yield (90.5%) using recombinant E. coli strains expressing reductase and dehydrogenase enzymes, nih.gov chemical catalysis with ruthenium complexes offers a valuable alternative.

| Catalyst System | Substrate Analogue | Hydrogen Source | Key Features |

| Ruthenium(II) Complexes | β-Substituted α-oxobutyrolactones | HCOOH/NEt₃ | Excellent diastereoselectivity and enantioselectivity through dynamic kinetic resolution. diva-portal.org |

| Oxy-tethered Ruthenium(II) Complexes | Aromatic Ketones | HCOOH/NEt₃ | Robust and rigid tether enhances catalytic performance. acs.org |

Substrate-Controlled Diastereoselective Synthesis

Substrate-controlled diastereoselective synthesis relies on the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. In the context of this compound synthesis, a prominent strategy involves the diastereoselective reduction of a suitable precursor. The reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate is a critical step where diastereoselectivity can be controlled.

This reduction can be achieved using various methods, including enzymatic and chemical approaches. The use of recombinant E. coli strains expressing NADPH-dependent reductases has proven highly efficient for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate with high yield (>99.0%) and excellent enantiomeric excess (>99.9% ee). rsc.org This biocatalytic method offers a green and efficient route to the chiral chlorohydrin precursor.

Chemically, the reduction can be performed using various reducing agents where the substrate's existing functionalities can influence the stereochemical outcome. The subsequent base-mediated intramolecular cyclization of the resulting chlorohydrin affords the target epoxide, this compound, with the stereochemistry of the chlorohydrin being transferred to the epoxide.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the efficiency, selectivity, and sustainability of synthetic routes to this compound. Transition metals, organocatalysts, and phase transfer catalysts have all been successfully employed to this end.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Rhodium, Ruthenium)

Transition metals offer a diverse range of catalytic activities that can be harnessed for the synthesis of epoxides.

Palladium: Palladium catalysis is well-known for a variety of cross-coupling and oxidation reactions. While direct palladium-catalyzed epoxidation of simple alkenes can be challenging, palladium-catalyzed reactions involving epoxide moieties are well-documented. For instance, a palladium-catalyzed intermolecular Heck-type reaction of epoxides with alkenes has been reported, demonstrating the compatibility of the epoxide functional group with palladium catalysis under certain conditions. acs.org Furthermore, a proposed catalytic cycle for the epoxidation of alkenes using a palladium hydride complex and molecular oxygen has been studied computationally, suggesting the feasibility of palladium-catalyzed aerobic epoxidation. unm.edu Palladium catalysts have also been used in the synthesis of epoxides from tertiary allyl alcohols and aryl or alkenyl halides through an arylative cyclization. nih.gov

Rhodium: Rhodium catalysts are highly effective in various transformations, including cyclopropanation and hydrogenation. Rhodium(II) catalysts are particularly known for their ability to catalyze the cyclopropanation of alkenes with diazo compounds. digitellinc.com In some cases, the reaction of rhodium carbenoids with electron-deficient alkenes like acrylates can lead to cyclopropanes, while reactions with unsaturated aldehydes and ketones can yield epoxides. nih.gov This suggests a potential pathway for the synthesis of substituted epoxides.

Ruthenium: Ruthenium complexes are versatile catalysts for oxidation reactions, including the epoxidation of alkenes. Ruthenium porphyrin complexes, for example, can catalyze the aerobic epoxidation of both aromatic and aliphatic alkenes under mild conditions, with water acting as a co-catalyst to improve efficiency. rsc.org The mechanism is believed to involve a high-valent ruthenium-oxo species that transfers an oxygen atom to the alkene. rsc.orgresearchgate.net Ruthenium complexes have also been shown to catalyze the epoxidation of cyclic alkenes with molecular oxygen, achieving excellent epoxide yields. rsc.org Furthermore, ruthenium catalysts can effect the oxidation of alkenes to α-diketones, a transformation that proceeds through an epoxide-like intermediate. acs.org

| Metal | Catalyst Type | Reaction Type | Relevance to Epoxide Synthesis |

| Palladium | Pd(0)/Pd(II) | Heck-type reactions, Oxidative difunctionalization | Reactions involving epoxide opening or potential for direct epoxidation. acs.orgunm.edunih.gov |

| Rhodium | Rh(II) paddlewheel | Cyclopropanation/Epoxidation | Potential for epoxide formation from unsaturated carbonyls. nih.gov |

| Ruthenium | Porphyrin complexes, [Ru(cymene)Cl₂]₂ | Alkene Epoxidation/Oxidation | Direct epoxidation of alkenes using various oxidants. rsc.orgresearchgate.netrsc.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of chiral this compound, the asymmetric epoxidation of a suitable α,β-unsaturated ester precursor, such as ethyl pent-4-enoate, is a highly attractive approach.

Chiral pyrrolidine (B122466) derivatives have been shown to be effective organocatalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes using simple oxidants like hydrogen peroxide. diva-portal.orgnih.govorganic-chemistry.org These reactions can be carried out under environmentally friendly conditions, for example, in water-alcohol mixtures, and provide high yields and enantioselectivities (up to 96% ee). rsc.org The catalytic cycle is believed to involve the formation of a chiral enamine intermediate from the unsaturated aldehyde and the catalyst, which is then epoxidized. A similar strategy can be envisioned for α,β-unsaturated esters. More directly relevant is the catalytic asymmetric epoxidation of α,β-unsaturated esters using a chiral yttrium-biphenyldiol complex, which, while a metal-based system, highlights the feasibility of this transformation, yielding epoxy esters in up to 97% yield and 99% ee. organic-chemistry.org

| Catalyst | Substrate Type | Oxidant | Key Features |

| Chiral bisaryl-silyl-protected pyrrolidine | α,β-Unsaturated Aldehydes | H₂O₂ | High enantioselectivities (>94% ee) in environmentally friendly solvents. nih.govorganic-chemistry.org |

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. This methodology is particularly well-suited for epoxidation reactions using inorganic oxidants. The epoxidation of α,β-unsaturated esters can be efficiently carried out under PTC conditions.

Amide-based Cinchona alkaloids have been successfully employed as hybrid phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones. acs.org These reactions proceed with low catalyst loading (0.5 mol%) and short reaction times, affording chiral epoxides in excellent yields (up to 99%) and enantioselectivities (up to >99% ee). acs.org The catalyst facilitates the transfer of the oxidant, often a hydroperoxide anion, from the aqueous phase to the organic phase where it reacts with the unsaturated substrate. This methodology can be directly applied to the epoxidation of α,β-unsaturated esters to produce the corresponding glycidic esters, including this compound.

| Catalyst Type | Substrate Type | Oxidant | Key Features |

| Amide-based Cinchona Alkaloids | α,β-Unsaturated Ketones | Hydrogen Peroxide | Low catalyst loading, high yields and enantioselectivities. acs.org |

Reactivity, Reaction Mechanisms, and Theoretical Studies of Ethyl 3 Oxiran 2 Yl Propanoate

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide in ethyl 3-(oxiran-2-yl)propanoate makes it susceptible to ring-opening reactions by various nucleophiles. libretexts.orglibretexts.org These reactions are driven by the release of this strain and can proceed through different mechanisms depending on the reaction conditions. libretexts.org

Nucleophilic Attack and Substitutions

The epoxide ring of this compound readily undergoes nucleophilic attack, which is a cornerstone of its synthetic utility. The reaction typically follows an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. libretexts.orglibretexts.org The regioselectivity of the attack depends on the reaction conditions. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.org

A variety of nucleophiles can be employed in these ring-opening reactions. For instance, the reaction with Grignard reagents, which are strong nucleophiles, results in the formation of primary alcohols after protonation of the intermediate alkoxide. libretexts.org Similarly, other carbon nucleophiles, as well as nitrogen, oxygen, and sulfur-based nucleophiles, can be used to introduce diverse functionalities.

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Primary Alcohols | Anhydrous ether or THF |

| Lithium Dialkylcuprates (R₂CuLi) | Substituted Alcohols | Anhydrous ether or THF |

| Amines (R-NH₂) | Amino Alcohols | Various solvents, often with heating |

| Thiols (R-SH) | Hydroxy Thioethers | Basic conditions (e.g., NaH) |

| Azides (N₃⁻) | Azido Alcohols | Various solvents |

Stereochemical Control in Ring-Opening Processes

The stereochemistry of the epoxide ring-opening is a critical aspect, particularly when a chiral center is present, as in the case of enantiomerically pure ethyl (S)-3-(oxiran-2-yl)propanoate or ethyl (R)-3-(oxiran-2-yl)propanoate. mdpi.com The S\textsubscript{N}2 nature of the nucleophilic attack dictates that the reaction proceeds with an inversion of configuration at the carbon atom being attacked. mdpi.com This stereospecificity is highly valuable in asymmetric synthesis, allowing for the creation of new stereocenters with predictable configurations.

For example, the ring-opening of a chiral epoxide with a nucleophile will result in a product where the newly formed C-Nu bond and the C-O bond of the resulting alcohol are in a trans relationship. This predictable stereochemical outcome is a powerful tool for the synthesis of complex molecules with defined three-dimensional structures. The choice of catalyst can also influence the stereochemical outcome, with certain chiral catalysts enabling enantioselective ring-opening reactions.

Ester Group Transformations

In addition to the reactivity of the epoxide ring, the ethyl ester group of this compound can also undergo various transformations. These reactions provide another avenue for the functionalization of this versatile molecule.

Hydrolysis Mechanisms

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Acid-catalyzed hydrolysis, on the other hand, is a reversible process. chemguide.co.uk It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. chemguide.co.uk

Reduction Methodologies

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an intermediate aldehyde, which is further reduced to the alcohol. It is important to note that LiAlH₄ will also open the epoxide ring. Therefore, selective reduction of the ester in the presence of the epoxide requires careful selection of reagents and reaction conditions. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters but can be used for the reduction of other functional groups if desired.

Computational and Quantum Chemical Investigations

Theoretical studies on simple epoxides like propylene (B89431) oxide serve as an excellent model for understanding the behavior of this compound. nih.gov Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to elucidate reaction mechanisms and electronic characteristics. nih.govunicamp.br For instance, a theoretical study on the acid-catalyzed hydrolysis of propylene oxide selected the MP2/6-311++G** level of theory as a robust method for describing the geometry of the oxirane ring. nih.govunicamp.brresearchgate.net Such computational approaches are crucial for predicting reactivity and understanding the intricate details of chemical transformations.

The electronic structure of an epoxide is key to its reactivity. The strained three-membered ring and the polarized carbon-oxygen bonds make the carbon atoms susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org Analyses based on Frontier Molecular Orbital (FMO) theory, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in explaining this reactivity. wuxiapptec.comyoutube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and the interactions between orbitals. asianpubs.orgmdpi.com In epoxides, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stability of transition states during ring-opening reactions. researchgate.netmaterialsciencejournal.org For a molecule like this compound, the analysis would focus on the donor-acceptor interactions between the lone pairs of the epoxide oxygen and the antibonding orbitals (σ*) of the adjacent C-C and C-O bonds. iau.ir These interactions weaken the ring bonds, facilitating cleavage.

HOMO-LUMO Analysis: The HOMO-LUMO gap is a critical descriptor of chemical reactivity. irjweb.com A small HOMO-LUMO gap generally signifies higher reactivity. irjweb.com For an epoxide, the LUMO is typically localized on the antibonding σ* orbitals of the C-O bonds of the oxirane ring. Nucleophiles, which are characterized by a high-energy HOMO, interact with this LUMO, initiating the ring-opening reaction. wuxiapptec.comyoutube.com The energy of the HOMO and LUMO can be used to predict whether a reaction is likely to proceed. wuxiapptec.com In this compound, the ester group can influence the electronic properties, but the primary site of nucleophilic attack remains the electrophilic carbons of the oxirane ring.

Interactive Table: Representative Frontier Molecular Orbital Energies for Propylene Oxide (A Model for this compound). (Note: These are typical values for a model compound and can vary based on the level of theory and solvent model used in the calculation.)

| Molecular Orbital | Energy (eV) | Typical Role in Reactions |

|---|---|---|

| HOMO | -10.5 | Acts as an electron donor in reactions with electrophiles. |

| LUMO | +1.5 | Acts as an electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | 12.0 | Indicates the molecule's excitability and chemical reactivity. |

Computational chemistry is a powerful tool for mapping the entire energy landscape of a reaction, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net For the ring-opening of this compound, theoretical models can distinguish between different mechanistic pathways, such as S_N_1 and S_N_2.

Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. nih.govlibretexts.org Computational studies on propylene oxide have shown that the subsequent nucleophilic attack can follow a "borderline" S_N_2 mechanism, which has characteristics of both S_N_1 and S_N_2 pathways. nih.govunicamp.br The transition state in this mechanism involves significant C-O bond breaking before the new C-nucleophile bond is fully formed, leading to a build-up of partial positive charge on the more substituted carbon atom. chemistrysteps.comlibretexts.org Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state structure correctly connects the reactants and products on the potential energy surface. nih.govunicamp.br

Under basic or nucleophilic conditions, the reaction follows a more classic S_N_2 pathway. ic.ac.ukfiveable.me The nucleophile attacks the sterically less hindered carbon atom of the oxirane ring. fiveable.meresearchgate.net Transition state modeling for this process shows a concerted reaction where the nucleophile attacks and the C-O bond breaks simultaneously. ic.ac.uk Quantum chemical analysis of the ring-opening of 2,2-dimethyloxirane (B32121) under basic conditions confirms that steric repulsion governs the regioselectivity, favoring attack at the less substituted carbon. researchgate.net

By calculating the energies of all stationary points on the reaction pathway, a detailed kinetic and thermodynamic profile can be constructed. This includes the calculation of activation energies (ΔG‡) and reaction enthalpies (ΔH).

Kinetic Analysis: The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. ic.ac.uk Computational studies on the methoxide-catalyzed ring-opening of propylene oxide have calculated the activation barrier to be significantly lower than for acid-catalyzed routes, explaining the faster reaction rates under basic conditions. ic.ac.uk For example, a ωB97XD/6-311G(d,p) calculation predicted a barrier of approximately 8 kcal/mol for the base-catalyzed reaction, compared to about 13 kcal/mol for a reaction catalyzed by trifluoroacetic acid. ic.ac.uk

Interactive Table: Calculated Energy Barriers for Propylene Oxide Ring-Opening (A Model System). (Note: These values are illustrative and depend heavily on the specific reactants, catalyst, solvent, and computational method.)

| Reaction Condition | Mechanism Type | Calculated Activation Energy (kcal/mol) | Reference Study Finding |

|---|---|---|---|

| Acid-Catalyzed (H₂O) | Borderline S_N_2 | ~18.5 | Gas-phase calculations show this barrier for the S_N_1-like pathway leading to protonated aldehydes. unicamp.br |

| Acid-Catalyzed (H₂O) | Pure S_N_2 | ~7.9 | In the gas phase, the pure S_N_2 mechanism has a lower barrier. unicamp.br |

| Base-Catalyzed (MeO⁻) | S_N_2 | ~8.0 | Favors attack at the less substituted carbon, with a significantly lower barrier than acid-catalyzed routes. ic.ac.uk |

Applications in Advanced Organic Synthesis As a Versatile Synthon

Building Block for Complex Polyfunctional Molecules

The bifunctional nature of Ethyl 3-(oxiran-2-yl)propanoate allows it to serve as a linchpin in the assembly of intricate molecules bearing multiple functional groups. Its utility is particularly evident in the stereocontrolled synthesis of chiral lactones, hydroxyesters, and various heterocyclic systems.

Chiral lactones are prevalent structural motifs in many natural products and biologically active compounds. This compound, particularly its enantiomerically pure forms, serves as an excellent precursor for the asymmetric synthesis of these valuable compounds. nih.govnih.gov

A notable example is the synthesis of (S)-dairy lactone, a significant flavor component. The synthesis commences with the regioselective opening of the epoxide ring of (S)-ethyl 3-(oxiran-2-yl)propanoate with a carbon nucleophile, such as lithiated hept-1-yne. This step introduces the necessary carbon framework and generates a γ-hydroxyester intermediate. Subsequent acid-catalyzed lactonization of this intermediate furnishes the target γ-lactone. nih.gov This synthetic strategy highlights the utility of the epoxide as a latent hydroxyl group, unmasked at a strategic point to facilitate cyclization.

The general synthetic pathway can be summarized as follows:

Regioselective Epoxide Opening: The epoxide is opened at the less substituted carbon by a chosen nucleophile, creating a γ-hydroxyester.

Acid-Mediated Lactonization: The resulting hydroxyester is treated with an acid catalyst to promote intramolecular cyclization to the corresponding γ-lactone. nih.gov

Furthermore, this methodology can be extended to the synthesis of δ-lactones and other complex lactone structures by carefully selecting the nucleophile and subsequent synthetic transformations. The inherent chirality of the starting epoxide is effectively transferred to the final lactone product, making this a powerful tool in stereoselective synthesis. nih.govpublish.csiro.au

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| (S)-Ethyl 3-(oxiran-2-yl)propanoate | 1. Heptynyl lithium2. p-Toluenesulfonic acid | γ-Hydroxyester | (S)-Dairy Lactone (γ-Lactone) | nih.gov |

| Methyl (S)-3-(oxiran-2-yl)propanoate | Various nucleophiles | γ-Hydroxyester | Diol-γ or δ-lactones | nih.gov |

The ring-opening of the epoxide moiety in this compound provides direct access to valuable hydroxyesters. As mentioned previously, the reaction with carbon nucleophiles is a key step in lactone synthesis, yielding γ-hydroxyesters. nih.gov Similarly, reaction with other nucleophiles, such as oxygen or nitrogen nucleophiles, can generate a variety of substituted hydroxyesters.

Moreover, the ester functionality can be reduced to a primary alcohol. This, combined with the hydroxyl group generated from the epoxide opening, allows for the synthesis of diols and more complex polyols. For instance, acid-catalyzed hydrolysis of the epoxide ring yields a 1,2-diol, which after reduction of the ester group would result in a triol. This straightforward transformation converts a relatively simple starting material into a highly functionalized polyol scaffold, which is a key structural element in many natural products and polymers. chemguide.co.ukresearchgate.net

Synthetic Route to Polyols:

Step 1: Epoxide Hydrolysis: Treatment with aqueous acid opens the epoxide to form a dihydroxy ester.

Step 2: Ester Reduction: Subsequent reduction of the ester group (e.g., with lithium aluminum hydride) yields the final polyol.

These polyol products can then be used in further synthetic elaborations, demonstrating the role of this compound as a versatile precursor to polyfunctional systems.

The electrophilic nature of the epoxide ring makes this compound an ideal substrate for intramolecular cyclization reactions to form various heterocyclic scaffolds, which are fundamental cores of many pharmaceuticals and agrochemicals. By choosing appropriate nucleophiles for the initial ring-opening, a range of heterocycles can be accessed.

For example, reaction with amines can lead to the formation of nitrogen-containing heterocycles like pyrrolidines and piperidines. The initial nucleophilic attack of the amine opens the epoxide, generating an amino alcohol intermediate. Subsequent transformations, such as intramolecular cyclization, can then yield the desired heterocyclic ring system. Although direct syntheses of diverse heterocycles starting from this compound are specific and depend on the reaction sequence, the principle is well-established in organic synthesis. researchgate.netorganic-chemistry.org

Similarly, intramolecular cyclization of the hydroxyester formed after epoxide opening can lead to the synthesis of oxygen-containing heterocycles like tetrahydrofurans. organic-chemistry.org The specific reaction conditions and the nature of the substituent introduced during the epoxide opening would dictate the size and substitution pattern of the resulting heterocyclic ring.

Strategic Intermediate in Total Synthesis

The utility of this compound extends to its role as a key intermediate in the total synthesis of complex molecules, including natural products and advanced pharmaceutical intermediates. Its pre-installed functionality and chirality make it an attractive starting point for convergent and efficient synthetic routes.

Chiral epoxides are widely employed as intermediates in the synthesis of natural products. nih.govmdpi.com The enantiomerically pure forms of this compound have proven instrumental in the total synthesis of several bioactive natural products.

As previously detailed, a significant application is in the total synthesis of (S)-dairy lactone. nih.govnih.gov Beyond this, its structural analogue, methyl (S)-3-(oxiran-2-yl)propanoate, has been utilized in the synthesis of other natural products, such as the elicitor and Streptrubin B. nih.govmdpi.com The epoxide functionality is crucial for building the core structures of these molecules through stereocontrolled carbon-carbon and carbon-heteroatom bond formations.

The compound is also a building block in the synthesis of polypropionates, a class of natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. The iterative ring-opening of epoxides with organocuprates is a classic strategy for constructing these complex stereochemical arrays. mdpi.com

| Natural Product/Class | Role of this compound | Reference |

| (S)-Dairy Lactone | Key chiral building block for the lactone core | nih.govnih.gov |

| Streptrubin B | Analogue used as a precursor | nih.govmdpi.com |

| Polypropionates | Building block for the characteristic alternating methyl and hydroxyl structure | mdpi.com |

The structural motifs accessible from this compound, such as chiral hydroxyesters and lactones, are common in many active pharmaceutical ingredients (APIs). Consequently, this compound is a valuable precursor for advanced pharmaceutical intermediates. seutic.com

While direct examples of its use in the synthesis of currently marketed drugs are proprietary, the synthetic potential is clear from analogous structures. For instance, the structurally related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of Dabigatran, an anticoagulant medication. chemprogroup.com The propanoate backbone is a common feature in many drug molecules, and the ability to introduce chirality and further functionality via the epoxide ring makes this compound a highly attractive starting material for medicinal chemistry campaigns and the development of new pharmaceutical entities.

The synthesis of various heterocyclic scaffolds, as discussed in section 4.1.3, is also highly relevant to the pharmaceutical industry, as these ring systems form the core of a vast number of drugs. The versatility of this compound allows for the creation of diverse molecular libraries for drug discovery efforts.

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 3-(oxiran-2-yl)propanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of (S)-ethyl 3-(oxiran-2-yl)propanoate in deuterochloroform (CDCl₃), the ethyl group protons appear as a triplet of doublets at approximately 1.22 ppm (H-7, methyl group) and a quartet of doublets at around 4.10 ppm (H-6, methylene (B1212753) group). mdpi.com The protons of the oxirane ring (H-4 and H-5) and the adjacent methylene group (H-3) present as complex multiplets in the regions of 2.94 ppm, 2.72 ppm, 2.42 ppm, 1.92 ppm, and 1.74 ppm. mdpi.com The integration of these signals corresponds to the number of protons in each group.

The ¹³C NMR spectrum provides complementary information. For the (S)-enantiomer in CDCl₃, the carbonyl carbon (C-1) of the ester is observed downfield at 173.0 ppm. mdpi.com The carbons of the ethyl group, C-6 and C-7, resonate at 60.7 ppm and 14.4 ppm, respectively. mdpi.com The oxirane ring carbons, C-4 and C-5, appear at 51.4 ppm and 47.2 ppm, while the carbons of the propanoate chain, C-2 and C-3, are found at 30.6 ppm and 27.8 ppm. mdpi.com

¹H and ¹³C NMR Spectral Data for (S)-Ethyl 3-(oxiran-2-yl)propanoate in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | 173.0 (s) |

| 2 | 2.42 (m) | 30.6 (t) |

| 3 | 1.74 (m), 1.92 (m) | 27.8 (t) |

| 4 | 2.94 (m) | 51.4 (d) |

| 5 | 2.42 (m), 2.72 (m) | 47.2 (t) |

| 6 | 4.10 (qd) | 60.7 (t) |

| 7 | 1.22 (td) | 14.4 (q) |

Data sourced from a study by Comanescu et al. (2018). mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, prominent peak is observed around 1729-1743 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. mdpi.comresearchgate.net The presence of the oxirane ring is confirmed by bands in several regions. The asymmetric C-O-C stretching of the epoxide ring typically appears in the 950–810 cm⁻¹ range, while the symmetric C-O-C stretch is found between 880–750 cm⁻¹. spectroscopyonline.com Another characteristic epoxide ring vibration, often referred to as the "ring breathing" mode, is observed around 1254 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups are visible in the 2982 cm⁻¹ region. mdpi.com The decrease in the intensity of the epoxy group bands, particularly around 915 cm⁻¹, can be monitored to observe the progress of ring-opening reactions. nih.gov

Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2982 | C-H stretch | Aliphatic CH₂, CH₃ |

| 1729 | C=O stretch | Ester |

| 1254 | Ring breathing | Epoxide |

Data sourced from a study by Comanescu et al. (2018). mdpi.com

FT-Raman spectroscopy provides complementary information to FT-IR. While the strong dipole moment change in the C=O bond makes it a strong absorber in the IR, the C-C and C-O single bonds of the molecular backbone often produce stronger signals in the Raman spectrum. The symmetric "breathing" vibration of the oxirane ring is expected to be a particularly characteristic and strong band in the Raman spectrum. Analysis of the Raman spectrum would also show bands corresponding to the various C-H bending and stretching modes, as well as the skeletal vibrations of the entire molecule, providing a complete vibrational profile.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires a high-quality single crystal of the compound. researchgate.net For a liquid compound like this compound, this can be achieved through techniques such as in situ cryo-crystallization or co-crystallization with a suitable host molecule. researchgate.netnih.gov

Future Prospects and Emerging Research Directions

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

A significant trend in modern chemistry is the move away from hazardous reagents and petroleum-based feedstocks towards safer, more sustainable, and renewable alternatives. Research into the synthesis of Ethyl 3-(oxiran-2-yl)propanoate is at the forefront of this movement.

Table 1: Comparison of Synthetic Protocols for Ethyl (S)-3-(oxiran-2-yl)propanoate

| Feature | Traditional Synthesis | Chemo-Enzymatic Synthesis |

|---|---|---|

| Starting Material | L-Glutamic Acid | Levoglucosenone (B1675106) (from Cellulose) |

| Sustainability | Petrochemical-based | Renewable, Bio-based nih.govnih.gov |

| Key Reagents | Sodium Nitrite, Borane | Lipase (B570770), Palladium Catalyst nih.gov |

| Hazard Profile | Uses (eco)toxic and carcinogenic reagents acs.orgnih.gov | Employs safer reagents nih.gov |

| Overall Yield | 20–50% acs.orgacs.org | 57% acs.orgnih.gov |

This development not only represents a more efficient way to produce this compound but also aligns with the principles of green chemistry by improving atom economy and prioritizing the use of renewable feedstocks.

Exploration of Novel Catalysts for Precision Synthesis

The synthesis of specific enantiomers of chiral molecules like this compound requires exceptional precision. The exploration of novel catalysts is central to achieving the high levels of stereoselectivity needed for applications in pharmaceuticals and other specialized fields.

Biocatalysis, in particular, has emerged as a powerful tool. The use of enzymes such as lipases and ketoreductases offers high enantioselectivity under mild reaction conditions. nih.govnih.gov For instance, the chemo-enzymatic route to (S)-ethyl 3-(oxiran-2-yl)propanoate utilizes a lipase for a key Baeyer-Villiger oxidation step, ensuring the correct stereochemistry is achieved. nih.gov

Beyond biocatalysis, research is active in the area of kinetic resolution, a method used to separate a racemic mixture. Novel catalytic systems are being developed for this purpose. Examples include:

Dynamic Kinetic Resolution: This technique combines rapid racemization of the starting material with a stereoselective reaction. Ketoreductases have been identified as highly stereoselective catalysts for the bioreductive production of chiral molecules through this process. nih.govmdpi.com

Organometallic and Chiral Amine Catalysts: Systems using reagents like n-BuLi in combination with chiral ligands such as (+)-sparteine have been shown to achieve excellent enantioselectivities in the kinetic resolution of related heterocyclic compounds. nih.gov

Phase-Transfer Catalysts: Cinchona alkaloid derivatives have been successfully employed as catalysts in atroposelective dynamic kinetic resolutions, demonstrating the potential for small organic molecules to mediate highly selective transformations. researchgate.net

The development of these advanced catalytic systems is crucial for the precision synthesis of enantiopure this compound, making it more accessible for sophisticated applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating catalyst design and understanding reaction mechanisms, moving from a descriptive role to a predictive one. By modeling reaction pathways and transition states, researchers can forecast the effectiveness of a catalyst before it is ever synthesized in a lab.

Density Functional Theory (DFT) calculations are a prime example. DFT has been used to predict that bimetallic catalysts could be highly effective for the kinetic resolution polymerization of epoxides. acs.org These computational models can calculate the energy barriers for different reaction pathways, allowing researchers to identify catalyst structures that will favor the desired product with high selectivity. acs.org In one study, computation-guided design led to the synthesis of a binuclear cobalt complex that exhibited excellent enantioselectivity and activity, validating the predictive power of the model. acs.org

Other key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA have been used to analyze and predict the enantioselectivity of epoxide hydrolases in ring-opening reactions. nih.gov These models create a statistical link between the 3D properties of a molecule and its biological or chemical activity, which can guide the selection of the best enzyme for a specific substrate. nih.gov

Machine Learning (ML): ML models are being trained on experimental and computational data to predict reaction outcomes, such as the enthalpy of ring-opening polymerizations. acs.org This approach can rapidly screen vast numbers of potential monomers and catalysts, significantly speeding up the discovery of new materials and processes. rsc.org

Molecular Dynamics and Docking: Computational models of enzymes docked with their substrates can reveal the mechanistic basis for improved activity and selectivity in catalyst mutants. nih.gov Similarly, quantum chemical analyses can elucidate the interplay of physical factors that determine the regioselectivity of epoxide ring-opening reactions under different conditions. researchgate.net

These advanced computational tools allow for a more rational, targeted approach to catalyst and process development, reducing the time and resources spent on trial-and-error experimentation.

Expansion of Synthetic Utility to Novel Chemical Architectures

This compound is a valuable chiral building block, and a key area of future research is expanding its use to create a wider range of complex and valuable molecules. The epoxide ring is highly reactive towards a variety of nucleophiles, making it an ideal starting point for constructing novel chemical architectures.

A prominent example of its utility is the synthesis of high-value-added flavor compounds. The enantiopure (S)-enantiomer of the epoxide is a key precursor in the total synthesis of (S)-dairy lactone, a desirable flavor component. nih.govnih.gov This demonstrates the economic potential of developing efficient synthetic routes to this chiral intermediate.

The versatility of this compound is further highlighted by its use as a precursor for a diverse array of chemical structures, as detailed in the following table.

Table 2: Examples of Chemical Architectures Synthesized from this compound

| Product Class | Specific Example(s) | Significance/Application |

|---|---|---|

| Flavor Compounds | (S)-Dairy Lactone | High-value additive for the food industry nih.govnih.gov |

| Natural Products | Streptrubin B | Antibiotic compound acs.org |

| Bioactive Molecules | Elicitor | Compound that induces a defense response in plants acs.org |

| Lactones | Thiobutyrolactones, Diol-γ/δ-lactones, (+/-)-4-Alkanolides | Important structural motifs in natural products and pharmaceuticals acs.org |

| Functionalized Esters | γ-Hydroxyesters, Keto-esters | Versatile intermediates for further chemical synthesis acs.org |

| Alkynes | Chiral β-3-Substituted Homopropargyl Alcohols | Building blocks for complex organic synthesis acs.org |

The continued exploration of ring-opening reactions with new and diverse nucleophiles will undoubtedly lead to the discovery of novel chemical entities with unique properties and potential applications in medicine, agriculture, and materials science. The inherent reactivity and chirality of this compound position it as a durable and valuable tool for synthetic chemists aiming to build the complex molecules of the future.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(oxiran-2-yl)propanoate in laboratory settings?

this compound can be synthesized via nucleophilic ring-opening of epoxides or esterification of precursor acids. A validated method involves refluxing iodolactone intermediates with anhydrous Na₂CO₃ in methanol under nitrogen, followed by column chromatography (petroleum ether:ethyl acetate eluent) for purification . Alternative routes may adapt chlorination and esterification protocols used for structurally similar esters, such as reacting acetoacetate derivatives with phosphorus pentachloride (PCl₅) .

Q. How should researchers characterize the epoxide functionality and ester groups in this compound?

Key techniques include:

- NMR Spectroscopy : HSQC NMR can confirm epoxide ring integrity by detecting C–H cross-signals (e.g., δ 3.5–4.5 ppm for oxirane protons) .

- GC-MS/LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 173.1) and fragmentation patterns .

- FT-IR : Peaks at ~1250 cm⁻¹ (C–O ester) and ~850 cm⁻¹ (epoxide ring) .

Q. What stability considerations are critical for storing and handling this compound?

The compound is stable at 20°C for up to two years in airtight containers but degrades under prolonged exposure to moisture or acidic/basic conditions. Use desiccants and inert atmospheres for long-term storage . Reactivity with strong nucleophiles (e.g., amines, thiols) necessitates segregated storage from incompatible reagents .

Advanced Research Questions

Q. What mechanistic insights explain the oxirane ring’s reactivity in nucleophilic or catalytic transformations?

The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon, as demonstrated in lignin deconstruction studies where metal catalysts (e.g., Pd/C) stabilize intermediates via reductive pathways. For example, in solvolytic environments, the oxirane ring opens to form diols or cross-coupled products, with regioselectivity influenced by solvent polarity and catalyst choice . Computational studies (DFT) can further elucidate transition states and charge distribution during ring-opening .

Q. How can this compound serve as a building block in fragment-based drug discovery?

Its epoxide and ester groups enable covalent modifications for probing protein-binding sites. In fragment screening, derivatives like Ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate have been used to inhibit WDR5 protein-protein interactions via imidazole ring functionalization . Methodologies include click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in NMR or MS profiles often arise from stereochemical variations or impurities. Cross-validation using orthogonal techniques is critical:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.